BenchChemオンラインストアへようこそ!

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine

Lipophilicity LogP Drug design

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine (CAS 52742-18-4), systematically named N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine, is a synthetic secondary amine belonging to the trifluoromethyl-substituted phenethylamine class. With a molecular formula of C₁₄H₂₀F₃N and a molecular weight of 259.31 g/mol, it is structurally characterized by an N-butyl substituent on the α-methyl-m-trifluoromethylphenethylamine backbone.

Molecular Formula C14H20F3N
Molecular Weight 259.31 g/mol
CAS No. 52742-18-4
Cat. No. B1608298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine
CAS52742-18-4
Molecular FormulaC14H20F3N
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESCCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3
InChIKeyVCYPVYLZISLFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine (CAS 52742-18-4): Structural Identity and Comparator Landscape for Informed Procurement


N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine (CAS 52742-18-4), systematically named N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine, is a synthetic secondary amine belonging to the trifluoromethyl-substituted phenethylamine class [1]. With a molecular formula of C₁₄H₂₀F₃N and a molecular weight of 259.31 g/mol, it is structurally characterized by an N-butyl substituent on the α-methyl-m-trifluoromethylphenethylamine backbone . This compound is formally designated as Fenfluramine Impurity 23 and is also referred to as N-Butyl-nor-fenfluramine, situating it as the N-butyl homolog within a series that includes fenfluramine (N-ethyl, CAS 458-24-2), norfenfluramine (N-desethyl, CAS 1886-26-6), and other N-alkyl analogs . Its primary procurement relevance lies in its dual role as a certified reference standard for fenfluramine impurity profiling and as a research intermediate for structure-activity relationship (SAR) investigations of N-alkyl-substituted serotonergic agents .

Why N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine Cannot Be Interchanged with Fenfluramine or Norfenfluramine in Analytical and Research Applications


Within the trifluoromethylphenethylamine class, the N-alkyl substituent length fundamentally governs physicochemical properties, chromatographic behavior, and biological target engagement. Fenfluramine (N-ethyl) undergoes rapid N-deethylation by CYP2D6 to yield norfenfluramine as its major active metabolite, a metabolic liability that complicates pharmacokinetic data interpretation and underlies its association with cardiac valvulopathy via 5-HT₂B receptor agonism [1]. The N-butyl modification in CAS 52742-18-4 introduces steric bulk at the amine nitrogen, a structural feature that patent literature explicitly identifies as a strategy to hinder binding to metabolizing cytochrome P450 enzymes, thereby conferring metabolic resistance [2]. These molecular distinctions produce quantifiable differences in logP, chromatographic retention, and mass spectrometric fragmentation that render simple substitution between N-alkyl analogs inappropriate for any application requiring precise identification, quantification, or pharmacological interpretation. The quantitative evidence that follows demonstrates exactly where CAS 52742-18-4 diverges from its closest comparators.

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine: Quantitative Differentiation Evidence Against Fenfluramine and Norfenfluramine


Lipophilicity (XLogP3): N-Butyl Analog Exhibits 1.15 Log Unit Higher Lipophilicity Than Fenfluramine, Driving Differential Membrane Partitioning and Analytical Retention

The N-butyl substitution on CAS 52742-18-4 yields a computed XLogP3 of 4.2, compared to fenfluramine's ACD/LogP of 3.05 and norfenfluramine's ACD/LogP of approximately 3.30 [1]. This represents a 1.15 log unit increase in lipophilicity versus fenfluramine, corresponding to approximately a 14-fold higher theoretical octanol-water partition coefficient . The trend reflects the additive contribution of the butyl chain (-CH₂CH₂CH₂CH₃) relative to the ethyl group (-CH₂CH₃), consistent with the Hansch π contribution of approximately +0.5 per methylene unit.

Lipophilicity LogP Drug design Chromatography method development

pH-Dependent Ionization (LogD at pH 7.4): N-Butyl Analog Shows 1.77-Fold Higher LogD Than Fenfluramine, Altering Ionization-Dependent Bioanalytical Behavior

At physiological pH (7.4), CAS 52742-18-4 exhibits an ACD/LogD of 1.22, compared to fenfluramine's ACD/LogD of 0.69, representing a 0.53 log unit difference . This corresponds to a 3.4-fold higher effective partition coefficient for the N-butyl analog at pH 7.4. At acidic pH (5.5), the difference is even more pronounced: CAS 52742-18-4 LogD = 0.82 versus fenfluramine LogD = 0.25. These differences arise from the altered basicity of the secondary amine (predicted pKa of 10.31 ± 0.29 for the N-butyl analog versus approximately 9.10 for fenfluramine), which shifts the ionization equilibrium .

LogD Ionization Bioanalysis Sample preparation

Boiling Point and Volatility: 37.2°C Higher Boiling Point Than Fenfluramine Dictates GC-MS vs LC-MS Method Selection

The predicted boiling point of CAS 52742-18-4 is 280.3 ± 35.0 °C at 760 mmHg, which is 37.2 °C higher than fenfluramine's predicted boiling point of 243.1 ± 35.0 °C and 65.1 °C higher than norfenfluramine's boiling point of 215.2 °C . This progressive increase in boiling point with increasing N-alkyl chain length (H < ethyl < butyl) reflects the greater molecular weight and enhanced van der Waals interactions of the bulkier N-substituent. The compound's vapor pressure is estimated at 0.00382 mmHg at 25 °C, substantially lower than norfenfluramine's 0.15 mmHg . The trifluoromethyl group has been noted to cause peak tailing in gas chromatography, leading to the specific recommendation that LC-MS is the preferred analytical platform for this compound class .

Volatility Boiling point GC-MS compatibility LC-MS method selection

LC-MS/MS MRM Transitions: Compound-Specific Fragmentation (260.2→187.1; 260.2→159.1) Enables Definitive Identification in Complex Matrices

A validated LC-MS/MS method developed for the detection of this compound in adulterated weight-loss products established two specific multiple reaction monitoring (MRM) transitions: precursor ion m/z 260.2 → product ion m/z 187.1 (quantifier) and m/z 260.2 → product ion m/z 159.1 (qualifier), using positive electrospray ionization (ESI+) [1]. These transitions are structurally diagnostic and distinct from fenfluramine (MW 231.3, characteristic fragment at m/z 159) and norfenfluramine (MW 203.2, characteristic fragment at m/z 159) . The method demonstrated mean recoveries of 104.1% (at 10 ng/mL), 108.7% (at 100 ng/mL), and 116.2% (at 1 ng/mL) with RSD values of 1.9%, 2.3%, and 3.9% respectively, using a C18 column with 0.1% formic acid/methanol gradient [1]. This validated method was specifically developed because existing regulatory standards for fenfluramine detection could not identify this N-butyl analog.

MRM transitions LC-MS/MS Forensic analysis Reference standard

Rotatable Bond Count and Conformational Flexibility: 6 Rotatable Bonds vs 5 (Fenfluramine) and 2 (Norfenfluramine) Impact Entropic Penalty in Target Binding

CAS 52742-18-4 possesses 6 rotatable bonds, compared to 5 for fenfluramine and 2 for norfenfluramine [1]. The butyl chain contributes three additional rotatable bonds beyond the ethyl group of fenfluramine. This increased conformational自由度 has implications for the entropic cost of binding to biological targets: each freely rotatable bond carries an estimated entropic penalty of approximately 0.7-1.2 kcal/mol upon receptor binding [2]. For structure-activity relationship studies, this means the N-butyl analog samples a larger conformational space in solution and may exhibit altered binding kinetics and thermodynamics compared to the more conformationally restricted norfenfluramine scaffold, independent of any direct steric effects at the binding pocket.

Conformational flexibility Rotatable bonds Entropy SAR studies

N-Dealkylation Metabolic Liability: N-Butyl Substitution Is Cited in Patent Literature as a Strategy to Confer Resistance to CYP450-Mediated Metabolism

Fenfluramine undergoes rapid N-deethylation primarily by CYP2D6 to form norfenfluramine, a metabolite with 5-HT₂B receptor agonist activity (Ki = 11.2 nM) that has been causally linked to cardiac valvulopathy [1]. Patent literature (US 10,689,324 B2) explicitly claims that N-alkyl substituents providing steric hindrance at the amine nitrogen—specifically including N-butyl, N-tert-butyl, and bulkier groups—can impart resistance to cytochrome P450 enzyme-mediated N-dealkylation by sterically hindering enzyme-substrate binding [2]. The rationale includes modulation of amine pKa (predicted pKa 10.31 for the N-butyl analog vs ~9.10 for fenfluramine) which affects CYP2D6 substrate recognition, as higher basicity can alter binding affinity and catalytic efficiency [2]. While direct comparative microsomal stability data for CAS 52742-18-4 versus fenfluramine are not publicly available, the patent disclosures establish the mechanistic basis for differential metabolic stability based on N-alkyl steric bulk [2].

Metabolic stability CYP450 N-dealkylation PK/PD optimization

N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine: Validated Application Scenarios Driven by Differentiation Evidence


Certified Reference Standard for Fenfluramine Impurity Profiling in Pharmaceutical Quality Control

As Fenfluramine Impurity 23, CAS 52742-18-4 serves as a pharmacopeial reference standard for HPLC and LC-MS/MS methods used to quantify process-related impurities in fenfluramine API and finished drug products [1]. The validated MRM transitions (260.2→187.1 quantifier; 260.2→159.1 qualifier) and chromatographic conditions established in the Chinese patent provide a ready-to-implement analytical framework . Given that fenfluramine (as Fintepla) is now approved for Dravet syndrome and Lennox-Gastaut syndrome, impurity profiling using this standard is essential for regulatory compliance in pharmaceutical manufacturing [1].

Forensic Toxicology Screening for Adulterated Weight-Loss Products and Dietary Supplements

The Chinese patent CN-202010047719 was specifically developed in response to the illegal addition of this N-butyl analog to weight-loss Chinese patent medicines and foods as a means to circumvent fenfluramine detection methods [1]. The validated LC-MS/MS method achieved recoveries of 104.1-116.2% with RSD ≤ 3.9% across a 1-100 ng/mL range, enabling definitive identification and quantification in complex botanical and food matrices [1]. Forensic and regulatory laboratories can procure the certified reference standard to implement this validated method for enforcement screening, addressing a documented regulatory gap [1].

Structure-Activity Relationship (SAR) Probe for N-Alkyl Tolerance in Serotonin Transporter and 5-HT₂ Receptor Pharmacology

For academic and industrial medicinal chemistry groups investigating the structural determinants of serotonin transporter (SERT) substrate activity and 5-HT₂ receptor subtype selectivity, CAS 52742-18-4 provides a defined N-butyl reference point within a homologous series [1]. Its 6 rotatable bonds (vs 2 for norfenfluramine), elevated logP (4.2 vs 3.30), and altered amine basicity (pKa 10.31 vs 9.77) make it a valuable tool compound for probing the lipophilic and steric tolerance of the SERT binding pocket and 5-HT₂B receptor orthosteric site . The patent-reported rationale for metabolic resistance further positions this compound as a scaffold for designing analogs with reduced CYP2D6-mediated N-dealkylation [2].

Metabolism-Resistant Fenfluramine Analog Development for Epilepsy Indications

The U.S. patent 10,689,324 B2 explicitly claims N-alkyl-substituted fenfluramine analogs—including N-butyl variants—as metabolism-resistant therapeutic candidates for epilepsy, including Dravet syndrome [1]. The structural rationale is that increased steric bulk at the amine nitrogen impedes CYP450-mediated N-dealkylation, potentially reducing the formation of norfenfluramine-type metabolites associated with 5-HT₂B-mediated cardiac valvulopathy [1]. CAS 52742-18-4 is commercially available as a research intermediate for synthesizing more complex N-alkyl-N-hydroxyamphetamine derivatives, serving as a key building block in medicinal chemistry campaigns targeting improved antiepileptic agents within this chemotype .

Quote Request

Request a Quote for N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.